molecular formula C14H13N3O B7473861 N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine

N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine

Cat. No. B7473861
M. Wt: 239.27 g/mol
InChI Key: WMFPSPHKUNFQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a quinazoline derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is not fully understood, but studies have shown that it targets specific proteins and enzymes in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. This compound has also been shown to bind to specific proteins and enzymes, leading to the modulation of their activity and function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine in lab experiments include its high purity and stability, making it a reliable and consistent tool for scientific research. However, the limitations of this compound include its relatively high cost and limited availability, making it difficult to obtain in large quantities for certain experiments.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine, including its potential as an anti-cancer drug, its use in protein engineering and drug discovery, and its applications in biotechnology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine involves the reaction of 2-furancarboxaldehyde with 2-amino-N-methylbenzamide in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound. This synthesis method has been optimized and refined over the years, leading to higher yields and purities of the compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has shown potential in various scientific research fields, including medicinal chemistry, cancer research, and biotechnology. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer drug, with promising results in preclinical studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In biotechnology, this compound has been studied for its ability to bind to specific proteins and enzymes, making it a valuable tool for protein engineering and drug discovery.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(9-11-5-4-8-18-11)14-12-6-2-3-7-13(12)15-10-16-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFPSPHKUNFQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine

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